Cas no 1478145-27-5 (8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-amine)

8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-amine structure
1478145-27-5 structure
商品名:8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-amine
CAS番号:1478145-27-5
MF:C10H18N2O
メガワット:182.262722492218
CID:6348395
PubChem ID:65585110

8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-amine 化学的及び物理的性質

名前と識別子

    • 8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-amine
    • 8-methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine
    • 1478145-27-5
    • EN300-1651791
    • AKOS014923670
    • インチ: 1S/C10H18N2O/c1-8-3-2-5-10(6-4-8)7-13-9(11)12-10/h8H,2-7H2,1H3,(H2,11,12)
    • InChIKey: QIETYEHEBXIQJD-UHFFFAOYSA-N
    • ほほえんだ: O1C(N)=NC2(C1)CCCC(C)CC2

計算された属性

  • せいみつぶんしりょう: 182.141913202g/mol
  • どういたいしつりょう: 182.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 47.6Ų

8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1651791-2.5g
8-methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine
1478145-27-5
2.5g
$3501.0 2023-06-04
Enamine
EN300-1651791-1.0g
8-methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine
1478145-27-5
1g
$1785.0 2023-06-04
Enamine
EN300-1651791-100mg
8-methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine
1478145-27-5
100mg
$930.0 2023-09-21
Enamine
EN300-1651791-50mg
8-methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine
1478145-27-5
50mg
$888.0 2023-09-21
Enamine
EN300-1651791-1000mg
8-methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine
1478145-27-5
1000mg
$1057.0 2023-09-21
Enamine
EN300-1651791-10000mg
8-methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine
1478145-27-5
10000mg
$4545.0 2023-09-21
Enamine
EN300-1651791-0.5g
8-methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine
1478145-27-5
0.5g
$1714.0 2023-06-04
Enamine
EN300-1651791-500mg
8-methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine
1478145-27-5
500mg
$1014.0 2023-09-21
Enamine
EN300-1651791-250mg
8-methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine
1478145-27-5
250mg
$972.0 2023-09-21
Enamine
EN300-1651791-2500mg
8-methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine
1478145-27-5
2500mg
$2071.0 2023-09-21

8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-amine 関連文献

8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-amineに関する追加情報

Introduction to 8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-amine (CAS No. 1478145-27-5)

8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-amine, identified by its Chemical Abstracts Service (CAS) number 1478145-27-5, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This spirocyclic amine features a unique framework consisting of an oxazole ring fused with a piperazine moiety, making it a promising scaffold for the development of novel bioactive molecules.

The molecular structure of 8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-amine is characterized by its spirocyclic connectivity, which introduces rigidity and conformational constraints to the molecule. This structural motif is particularly interesting because it can influence both the electronic properties and the spatial orientation of functional groups, potentially enhancing binding affinity to biological targets. The presence of an azaspiro ring system has been explored in various pharmacophores, including those targeting enzymes and receptors involved in metabolic diseases, inflammation, and cancer.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-amine with high precision. Studies suggest that this compound may interact with proteins through multiple hydrogen bonding interactions and hydrophobic contacts, making it a versatile candidate for drug design. The methyl substituent at the 8-position and the amine group at the 2-position further modulate the electronic distribution of the molecule, potentially enhancing its pharmacological activity.

In the context of medicinal chemistry, spirocyclic compounds like 8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-amine have shown promise in overcoming pharmacokinetic challenges associated with traditional drug candidates. The spirocyclic core imparts metabolic stability while maintaining sufficient flexibility to engage with biological targets effectively. This balance is crucial for achieving both efficacy and bioavailability in drug development.

Current research in this area focuses on synthesizing derivatives of 8-methyl-3-oxa-1-azaspiro4.6undec-1-en-2-am ine to optimize its pharmacological profile. By modifying substituents such as halogens or alcohols, chemists aim to enhance binding affinity, reduce off-target effects, and improve solubility. These modifications are guided by structure-based drug design principles, leveraging high-throughput screening data and crystallographic structures of protein targets.

The therapeutic potential of 8-methyl -3 -oxa -1 -azaspiro4 .6 undec -1 -en -2 -amine (CAS No. 1478145 -27 -5) has been explored in several preclinical studies. Initial findings indicate that this compound exhibits inhibitory activity against key enzymes implicated in diseases such as diabetes and neurodegeneration. The spirocyclic scaffold appears to disrupt pathological protein-protein interactions, offering a novel mechanism of action for therapeutic intervention.

One notable aspect of 8-methyl -3 -oxa -1 -azaspiro4 .6 undec -1 -en -2 -amine is its ability to cross the blood-brain barrier (BBB), a critical requirement for treating central nervous system (CNS) disorders. Animal models have demonstrated that this compound can penetrate the BBB effectively, suggesting its suitability for developing treatments for neurological conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 8-methyl -3 -oxa -1 -azaspiro4 .6 undec -1 -en -2 amine involves multi-step organic transformations, including cyclization reactions and functional group interconversions. Advanced synthetic methodologies such as transition-metal-catalyzed reactions have been employed to achieve high yields and enantioselectivity, ensuring the production of enantiomerically pure compounds for biological evaluation.

In conclusion, 8-methyl -3 oxa 1 azaspiro4 .6 undec 1 en 2 amine (CAS No. 1478145 27 5) represents a structurally intriguing compound with significant potential in medicinal chemistry and drug discovery. Its unique spirocyclic framework, combined with favorable pharmacokinetic properties, makes it an attractive scaffold for developing novel therapeutics targeting various human diseases.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.